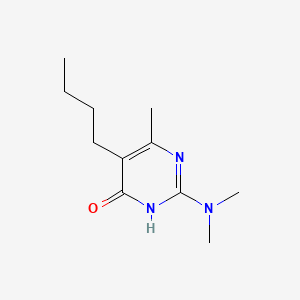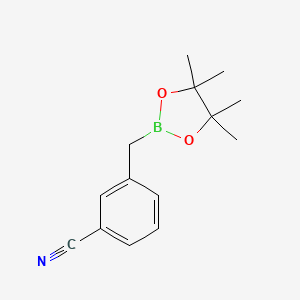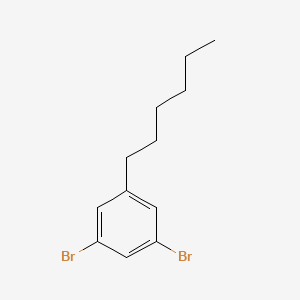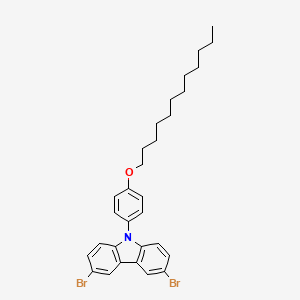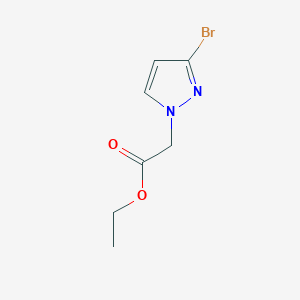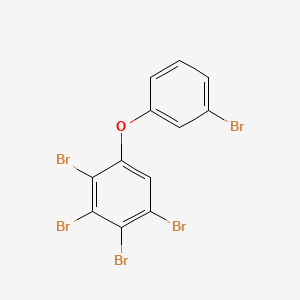![molecular formula C14H12ClN3O3 B1530900 4-(4-chlorobenzoyl)-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide CAS No. 241146-83-8](/img/structure/B1530900.png)
4-(4-chlorobenzoyl)-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide
Overview
Description
The compound is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The molecule also has a methoxyimino group and a chlorobenzoyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole ring and the attachment of the methoxyimino and chlorobenzoyl groups. Unfortunately, specific synthesis methods for this compound were not found in the search results .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the pyrrole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. These properties can be determined experimentally or predicted using computational methods .Scientific Research Applications
Synthesis and Polymer Applications
Polyamides and poly(amide-imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile [4-APBN] exhibit high thermal stability, with no significant weight loss observed before 400 °C. These polymers are soluble in aprotic polar solvents and exhibit glass transition temperatures between 235 and 298 °C, showcasing their potential in high-performance material applications (Saxena et al., 2003).
Anticonvulsant and Antiviral Properties
Enaminones with structures like methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate demonstrate significant anticonvulsant properties, indicating potential therapeutic applications in treating convulsions (Kubicki et al., 2000).
Antiviral Activity of Pyrrolo[2,3-d]pyrimidines
Pyrrolo[2,3-d]pyrimidine derivatives have shown activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), suggesting their utility as antiviral agents. Modifications at the 4-position of these compounds indicate a requirement for specific substituents to achieve antiviral efficacy (Renau et al., 1996).
Antibacterial Applications
Pyrrole–2–carboxamide derivatives demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains. This suggests their potential as novel antibacterial agents, with certain compounds showing MIC values in the range of 1.05–12.01 μg/mL (Mane et al., 2017).
Synthesis and Antitumoral Properties
The crystal structure determination of chain functionalized pyrroles with potential antitumoral properties highlights the importance of structural analysis in developing new therapeutic agents. These compounds are important active candidates as antitumoral agents, illustrating the broad scope of research applications for such chemical structures (Silva et al., 2012).
Future Directions
properties
IUPAC Name |
4-(4-chlorobenzoyl)-N-(methoxyiminomethyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3/c1-21-18-8-17-14(20)12-6-10(7-16-12)13(19)9-2-4-11(15)5-3-9/h2-8,16H,1H3,(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQXIHCVMHXLRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CNC(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorobenzoyl)-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



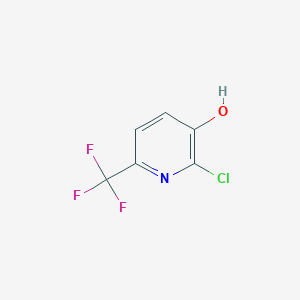
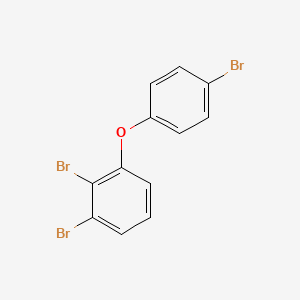
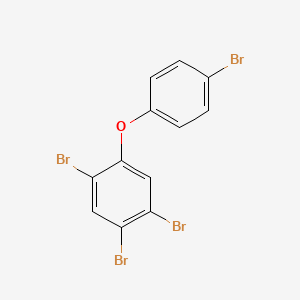
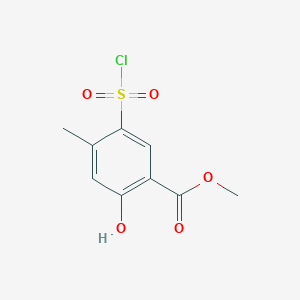
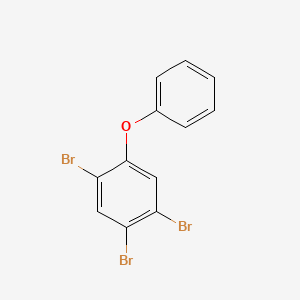
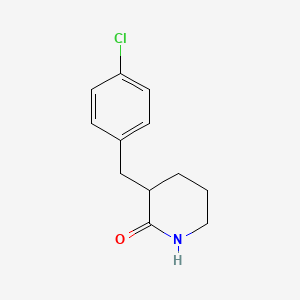
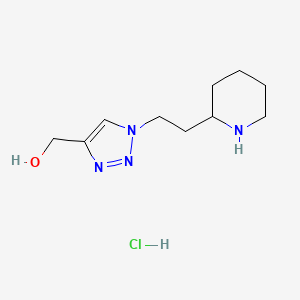
![2-[(pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole hydrochloride](/img/structure/B1530831.png)
